4,6-Difluoro-1-isopropyl-1H-indazole
Description
4,6-Difluoro-1-isopropyl-1H-indazole is a fluorinated indazole derivative characterized by fluorine atoms at the 4- and 6-positions of the indazole core and an isopropyl group at the N1 position. Indazoles are heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyrazole ring. Fluorination at specific positions enhances metabolic stability, lipophilicity, and binding affinity to biological targets, making such compounds valuable in medicinal chemistry and drug development .
Properties
Molecular Formula |
C10H10F2N2 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
4,6-difluoro-1-propan-2-ylindazole |
InChI |
InChI=1S/C10H10F2N2/c1-6(2)14-10-4-7(11)3-9(12)8(10)5-13-14/h3-6H,1-2H3 |
InChI Key |
ZZOGPAJZFLPWTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(=CC(=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 4,6-Difluoro-1-isopropyl-1H-indazole, we compare it with structurally and functionally related compounds, focusing on substitution patterns, synthetic routes, and biological relevance.
Structural and Functional Comparison
Key Observations
Fluorination Impact: The dual fluorine substitution in this compound likely enhances metabolic stability and electron-withdrawing effects compared to mono-fluorinated analogs like 4a-f (single fluorine at C5) .
Functional groups like the benzo[d][1,3]dioxol-5-yloxy in 4a-f contribute to π-π stacking interactions in biological systems, a feature absent in the simpler indazole derivative.
Synthetic Complexity: Synthesis of 4a-f involves multi-step reactions under nitrogen with sodium metabisulfite, highlighting the sensitivity of fluorinated benzimidazoles to oxidative conditions . In contrast, 4b is synthesized via condensation with alkyl acetoacetate in methanol, suggesting milder conditions for imidazole derivatives .
Research Findings and Data Gaps
Stability under physiological conditions remains unverified but could be inferred from related fluorinated heterocycles .
Pharmacological Potential: The compound’s fluorinated indazole core aligns with scaffolds used in JAK/STAT and PI3K inhibitors, though specific assays are needed to confirm activity.
Commercial Availability :
- Biopharmacule Speciality Chemicals lists structurally related fluorinated heterocycles (e.g., 4,5-Dimethyl-2-isopropyl thiazole), indicating industrial interest in such motifs .
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